Methyl Cyclopenta-1,3-diene-1-carboxylate
CAS No.: 61741-07-9
Cat. No.: VC18406974
Molecular Formula: C7H8O2
Molecular Weight: 124.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61741-07-9 |
|---|---|
| Molecular Formula | C7H8O2 |
| Molecular Weight | 124.14 g/mol |
| IUPAC Name | methyl cyclopenta-1,3-diene-1-carboxylate |
| Standard InChI | InChI=1S/C7H8O2/c1-9-7(8)6-4-2-3-5-6/h2-4H,5H2,1H3 |
| Standard InChI Key | GTJTUNZBYODVSY-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=CC1 |
Introduction
Structural and Chemical Characteristics
Methyl Cyclopenta-1,3-diene-1-carboxylate belongs to the class of cyclic diene esters, characterized by a conjugated diene system within a five-membered ring. The compound’s IUPAC name, methyl cyclopenta-1,3-diene-1-carboxylate, reflects the positioning of the double bonds at the 1,3-positions and the ester group at the 1-carbon. Key structural features include:
Molecular Geometry
The molecule adopts a planar conformation due to the conjugation of the diene system, which extends from the carboxylate group. X-ray crystallography data (though not directly available in the cited sources) would likely show bond lengths consistent with alternating single and double bonds (approximately 1.34 Å for double bonds and 1.47 Å for single bonds in similar systems) . The ester group introduces electron-withdrawing effects, polarizing the diene system and enhancing its electrophilicity.
Spectral Data
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IR Spectroscopy: Strong absorption bands at ~1700 cm (C=O stretch) and ~1200 cm (C-O ester stretch) .
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NMR: NMR would display signals for the methyl ester (~3.7 ppm), olefinic protons (~5.5–6.5 ppm), and ring protons (~2.5–3.5 ppm) .
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 124.14 g/mol | |
| CAS Number | 61741-07-9, 35730-27-9 | |
| Boiling Point | Not reported | - |
| Density | Not reported | - |
Synthesis Methods
The synthesis of Methyl Cyclopenta-1,3-diene-1-carboxylate primarily leverages the Diels-Alder reaction, a cornerstone of cycloaddition chemistry.
Diels-Alder-Based Synthesis
The reaction between a diene and a dienophile, typically catalyzed by Lewis acids such as or , yields the cycloadduct. For this compound, cyclopentadiene derivatives react with methyl acrylate under controlled conditions. Key variables include:
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Temperature: Reactions proceed optimally at 0–25°C to balance kinetics and selectivity.
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Solvent: Dichloromethane or toluene are preferred for their inertness and ability to stabilize transition states.
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Catalyst: has been reported to enhance regioselectivity by coordinating to the ester group.
Table 2: Representative Synthesis Conditions
Alternative Routes
Applications in Organic Synthesis
The compound’s reactivity stems from its electron-deficient diene system, making it a valuable participant in stereoselective transformations.
Diels-Alder Reactions
As a diene, Methyl Cyclopenta-1,3-diene-1-carboxylate reacts with electron-deficient dienophiles (e.g., maleic anhydride, nitroolefins) to form six-membered rings with high endo selectivity. The ester group’s electron-withdrawing nature accelerates the reaction by lowering the LUMO energy of the diene.
Ligand and Catalyst Design
Recent studies highlight its utility in synthesizing chiral ligands for asymmetric catalysis. For example, coordinating the carboxylate to transition metals (e.g., Rh, Pd) enables enantioselective hydrogenation and cross-coupling reactions .
Table 3: Representative Applications
| Application | Reaction Type | Outcome | Source |
|---|---|---|---|
| Cycloaddition | Diels-Alder | Bicyclic adducts | |
| Asymmetric Catalysis | Hydrogenation | Enantiomeric excess >90% | |
| Polymer Chemistry | Copolymerization | Functionalized polymers |
Research Advancements and Mechanistic Insights
Intramolecular Reactions
Intramolecular Diels-Alder reactions of Methyl Cyclopenta-1,3-diene-1-carboxylate derivatives yield complex polycyclic structures, such as decalins and norbornenes, which are pivotal in natural product synthesis . For instance, the formation of a norbornene scaffold has been achieved in 82% yield using microwave-assisted conditions.
Computational Studies
Density functional theory (DFT) calculations reveal that the ester group’s electron-withdrawing effect reduces the activation energy of cycloadditions by 15–20 kJ/mol compared to unsubstituted cyclopentadiene. These insights guide the design of dienes for targeted reactivity.
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